

CAS number and IUPAC name for 3-Nitro-6-phenylpyridin-2-amine

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Compound of Interest

Compound Name: 3-Nitro-6-phenylpyridin-2-amine

Cat. No.: B174432

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Technical Guide: 3-Nitro-6-phenylpyridin-2-amine

Disclaimer: The compound **3-Nitro-6-phenylpyridin-2-amine** is not widely cataloged in public chemical databases. As such, a specific CAS number has not been assigned, and the experimental data presented herein is hypothetical, based on the known properties of structurally similar molecules. This document is intended for research and development purposes and should be used as a conceptual guide.

Chemical Identity

- Proposed IUPAC Name: 6-phenyl-3-nitropyridin-2-amine
- Synonyms: 2-Amino-3-nitro-6-phenylpyridine
- CAS Number: Not assigned. For a related compound, 6-phenylpyridin-2-amine, the CAS number is 39774-25-9.
- Molecular Formula: $C_{11}H_9N_3O_2$
- Molecular Weight: 215.21 g/mol
- Chemical Structure:

Physicochemical Properties (Hypothetical)

The following table summarizes the predicted physicochemical properties of 6-phenyl-3-nitropyridin-2-amine. These values are estimations and should be confirmed through empirical testing.

Property	Predicted Value
Physical State	Yellow solid
Melting Point	185-190 °C
Boiling Point	> 400 °C (decomposes)
Solubility	Soluble in DMSO, DMF; sparingly soluble in methanol; insoluble in water.
pKa (most basic)	2.5 (estimated)
LogP	2.8 (estimated)

Experimental Protocols

The following are hypothetical experimental protocols for the synthesis and characterization of 6-phenyl-3-nitropyridin-2-amine.

3.1. Synthesis

A plausible synthetic route for 6-phenyl-3-nitropyridin-2-amine involves the nitration of 6-phenylpyridin-2-amine.

- Reaction Scheme:
 - 6-phenylpyridin-2-amine → 6-phenyl-3-nitropyridin-2-amine
- Materials:
 - 6-phenylpyridin-2-amine
 - Fuming nitric acid (90%)

- Sulfuric acid (98%)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Silica gel for column chromatography
- Hexane
- Ethyl acetate
- Procedure:
 - In a flask cooled to 0 °C, dissolve 6-phenylpyridin-2-amine in sulfuric acid.
 - Slowly add fuming nitric acid dropwise while maintaining the temperature at 0 °C.
 - After the addition is complete, allow the reaction to stir at room temperature for 4 hours.
 - Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.
 - Extract the aqueous layer with dichloromethane (3 x 50 mL).
 - Combine the organic layers and dry over anhydrous magnesium sulfate.
 - Filter and concentrate the solvent under reduced pressure.
 - Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield 6-phenyl-3-nitropyridin-2-amine.

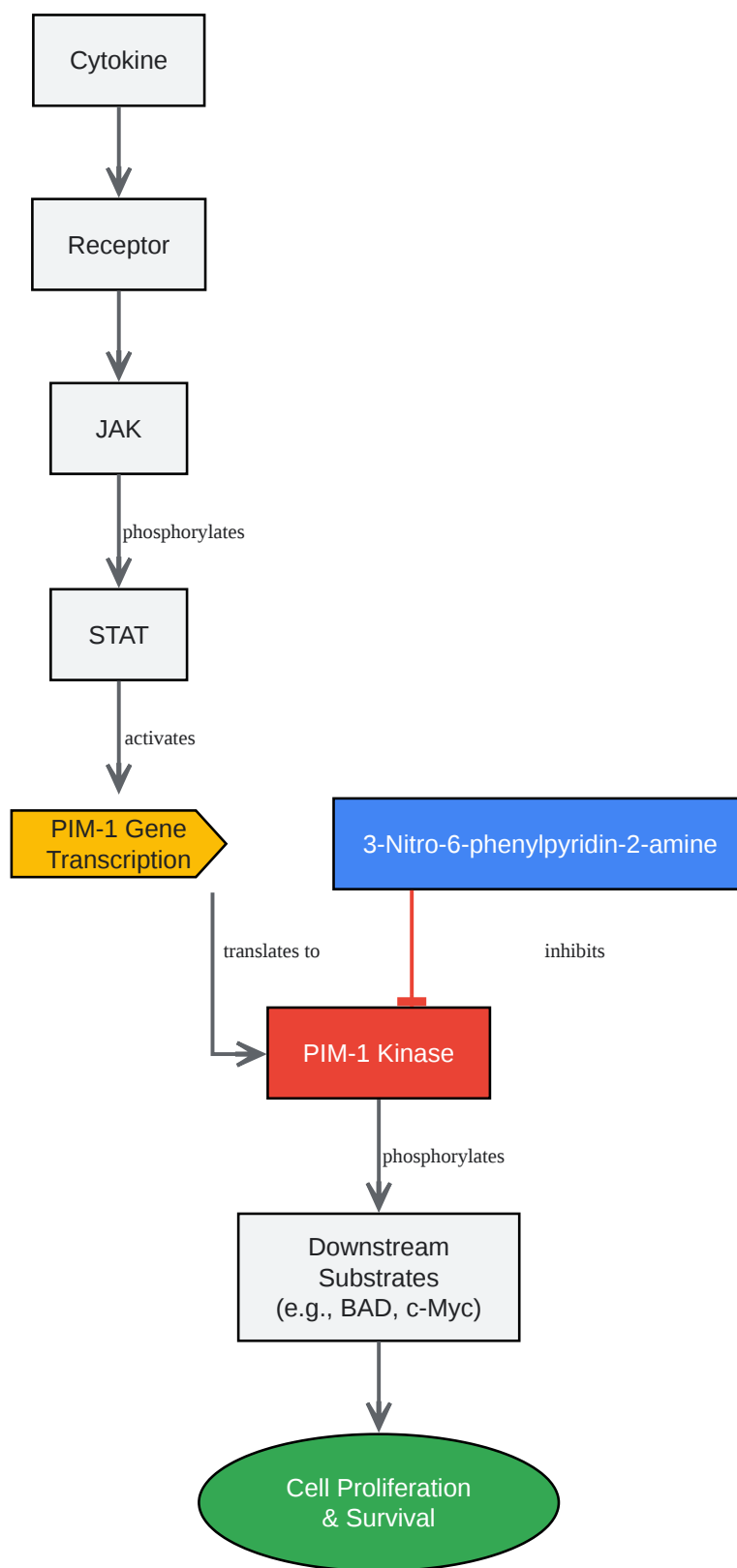
3.2. Characterization

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR (400 MHz, DMSO- d_6): Predicted signals would include distinct aromatic protons and a broad singlet for the amine protons.
- ^{13}C NMR (100 MHz, DMSO- d_6): Predicted signals would correspond to the carbon atoms of the pyridine and phenyl rings, with shifts influenced by the nitro and amino groups.
- Mass Spectrometry (MS):
 - Method: Electrospray ionization (ESI) in positive mode.
 - Expected m/z : 216.07 $[\text{M}+\text{H}]^+$
- High-Performance Liquid Chromatography (HPLC):
 - Column: C18 reverse-phase column.
 - Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.
 - Detection: UV at 254 nm.

Potential Biological Activity: Kinase Inhibition

Pyridine derivatives are known to be inhibitors of various protein kinases. The presence of the nitro and phenyl groups on the 2-aminopyridine scaffold suggests that 6-phenyl-3-nitropyridin-2-amine could be investigated as a potential kinase inhibitor. A hypothetical signaling pathway where this compound might act is the PIM-1 kinase pathway, which is involved in cell proliferation and survival.^{[1][2]}

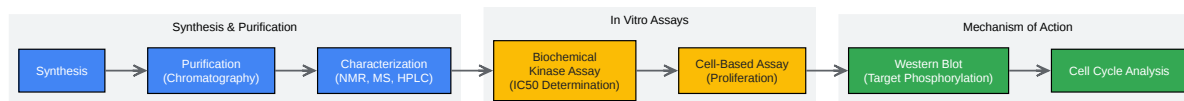


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Caption: Hypothetical inhibition of the PIM-1 kinase signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and characterizing a novel kinase inhibitor.



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Caption: Workflow for kinase inhibitor discovery and characterization.

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References

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